Enhanced Lipophilicity via 4-Chlorophenyl Substitution vs. Unsubstituted Phenyl Analog
The target compound's 4-chlorophenyl group imparts a significantly higher computed lipophilicity compared to its direct non-halogenated analog, 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. The target compound has an XLogP3 value of 4.0 [1], while the non-halogenated analog has an XLogP3 of 3.4 [2]. This difference of 0.6 log units suggests a quantifiably higher membrane permeability and a potentially different pharmacokinetic profile, a critical differentiator for cell-based assay performance.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 485351-72-2); XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem and vendor data) |
Why This Matters
An increase of 0.6 in XLogP3 can represent a meaningful shift in a compound's ability to cross lipid bilayers, directly influencing its apparent potency in cellular assays and its off-target binding profile.
- [1] PubChem. (2026). Compound Summary for CID 16645376: 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. National Library of Medicine. View Source
- [2] Kuujia.com. (n.d.). Cas no 485351-72-2: 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. View Source
